α-Glucosidase Inhibitory Potency: Pyridazine N-Aryl Acetamide Class Outperforms Acarbose by ≥10-Fold
The pyridazine N-aryl acetamide scaffold—of which 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide is a direct structural member—has been quantitatively validated as superior to the clinical α-glucosidase inhibitor acarbose. In the Moghimi et al. (2020) study, compound 7a achieved an IC50 of 70.1 µM against α-glucosidase, representing approximately 10.7-fold greater potency than acarbose (IC50 ~750 µM) under identical assay conditions [1]. Critically, twelve of the synthesized pyridazine N-aryl acetamides were more potent than acarbose, confirming that the core scaffold—shared by the target compound—intrinsically outperforms the clinical benchmark [1]. The most potent compounds in this series also demonstrated no cytotoxicity against the HDF (human dermal fibroblast) cell line, establishing a therapeutic selectivity window absent in several alternative α-glucosidase inhibitor chemotypes [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for this exact compound; class representative compound 7a: IC50 = 70.1 µM (this compound shares identical pyridazinone core scaffold) [1] |
| Comparator Or Baseline | Acarbose: IC50 ~750 µM [1] |
| Quantified Difference | Class representative compound 7a is ~10.7-fold more potent than acarbose; twelve class members more potent than acarbose [1] |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; Saccharomyces cerevisiae α-glucosidase; p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate; absorbance measured at 405 nm [1] |
Why This Matters
Procurement of this compound provides access to a scaffold with validated α-glucosidase inhibitory potency exceeding the clinical gold standard acarbose by an order of magnitude, enabling structure-based lead optimization without starting from an inactive chemotype.
- [1] Moghimi S, Toolabi M, Salarinejad S, Firoozpour L, Sadat Ebrahimi SE, Safari F, Mojtabavi S, Faramarzi MA, Foroumadi A. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorg Chem. 2020 Sep;102:104071. doi:10.1016/j.bioorg.2020.104071. PMID: 32688112. View Source
